molecular formula C32H48N2O B2398453 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole CAS No. 389127-18-8

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole

Cat. No. B2398453
CAS RN: 389127-18-8
M. Wt: 476.749
InChI Key: XQPSLGMFDXLYIV-UHFFFAOYSA-N
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Description

1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound that belongs to the family of benzimidazoles. It is also known as HOE 33258 or Hoechst 33258. This compound has been widely used in scientific research due to its unique properties, including its ability to bind to DNA and its fluorescent properties. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

Benzimidazole derivatives, including those similar in structure to 1-octadecyl-2-(phenoxymethyl)-1H-benzimidazole, have been synthesized and evaluated for their antimicrobial activity. Salahuddin et al. (2017) synthesized a series of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and tested them for antimicrobial properties. These compounds showed significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as against fungal species like Candida albicans and Aspergillus flavus, highlighting their potential in developing new antimicrobial agents Salahuddin, M. Shaharyar, A. Mazumder, M. M. Abdullah, Arabian Journal of Chemistry, 2017.

Inhibition of DNA Topoisomerases

Benzimidazole derivatives have also been found to inhibit mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. Alpan et al. (2007) studied three benzimidazole derivatives for their effects on type I DNA topoisomerase activity. Among these, 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed relatively potent inhibition, indicating the potential for these compounds in cancer therapy by targeting DNA topoisomerases A. S. Alpan, H. Gunes, Z. Topçu, Acta biochimica Polonica, 2007.

Antioxidant Properties

The antioxidant properties of benzimidazole derivatives have been explored due to their potential therapeutic effects. Saini et al. (2016) synthesized 2-methyl benzimidazole and evaluated its antioxidant activity using the DPPH method, demonstrating the compound's ability to scavenge free radicals. This suggests that benzimidazole derivatives could be useful in developing treatments for oxidative stress-related diseases S. Saini, Neerupma Dhiman, Aman Mittal, G. Kumar, Journal of Drug Delivery and Therapeutics, 2016.

Corrosion Inhibition

Benzimidazole derivatives have been applied in the field of corrosion inhibition to protect metals. Rao et al. (2010) studied the self-assembled monolayer of 5-methoxy-2-(octadecylthio)benzimidazole on copper surfaces. This compound showed excellent corrosion inhibition efficiency in NaCl solution, indicating its potential use in protecting copper and other metals from corrosion in industrial applications B. V. A. Rao, Md. Yakub Iqbal, B. Sreedhar, Electrochimica Acta, 2010.

Mechanism of Action

properties

IUPAC Name

1-octadecyl-2-(phenoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-34-31-26-21-20-25-30(31)33-32(34)28-35-29-23-18-17-19-24-29/h17-21,23-26H,2-16,22,27-28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPSLGMFDXLYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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